molecular formula C6H6FNO B1446438 6-Fluoro-3-hydroxy-2-methylpyridine CAS No. 1227577-28-7

6-Fluoro-3-hydroxy-2-methylpyridine

Cat. No.: B1446438
CAS No.: 1227577-28-7
M. Wt: 127.12 g/mol
InChI Key: LVEWKQXJKBPDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-hydroxy-2-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine can be achieved through several methods. One common approach involves the diazotization of 2-amino-3-hydroxy-2-methylpyridine followed by fluorination. The reaction typically involves the use of sodium nitrite in the presence of hydrofluoric acid or tetrafluoroboric acid to introduce the fluorine atom .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrofluoric acid. The use of catalysts and optimized reaction parameters can improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-hydroxy-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield various fluorinated pyridine derivatives.
  • Oxidation can produce 6-fluoro-3-oxo-2-methylpyridine.
  • Reduction can lead to this compound derivatives with altered functional groups.

Scientific Research Applications

6-Fluoro-3-hydroxy-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-hydroxy-2-methylpyridine depends on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological macromolecules. The exact pathways and molecular targets vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

  • 2-Fluoro-3-hydroxy-6-methylpyridine
  • 3-Fluoro-2-hydroxy-6-methylpyridine
  • 6-Fluoro-2-hydroxy-3-methylpyridine

Comparison: 6-Fluoro-3-hydroxy-2-methylpyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

6-fluoro-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEWKQXJKBPDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-hydroxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-hydroxy-2-methylpyridine
Reactant of Route 3
6-Fluoro-3-hydroxy-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
6-Fluoro-3-hydroxy-2-methylpyridine
Reactant of Route 5
6-Fluoro-3-hydroxy-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
6-Fluoro-3-hydroxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.